H-D-Lys(AC)-OH
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Overview
Description
H-D-Lys(AC)-OH, also known as Nα-Acetyl-L-lysine, is a derivative of the amino acid lysine. It is commonly used in biochemical research and has applications in various fields, including chemistry, biology, and medicine. This compound is characterized by the presence of an acetyl group attached to the amino group of lysine, which can influence its chemical properties and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of H-D-Lys(AC)-OH typically involves the acetylation of lysine. One common method is the reaction of lysine with acetic anhydride in the presence of a base such as sodium hydroxide. The reaction is carried out in an aqueous or organic solvent, and the product is purified by crystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and efficient purification techniques to ensure high yield and purity of the final product. The reaction conditions are optimized to minimize side reactions and maximize the efficiency of the acetylation process.
Chemical Reactions Analysis
Types of Reactions
H-D-Lys(AC)-OH can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the acetyl group to an alcohol.
Substitution: The acetyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like amines or thiols can be used to substitute the acetyl group.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of new compounds with different functional groups.
Scientific Research Applications
H-D-Lys(AC)-OH has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of peptides and proteins.
Biology: Studied for its role in post-translational modifications and protein interactions.
Medicine: Investigated for its potential therapeutic effects and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and as a reagent in various biochemical assays.
Mechanism of Action
The mechanism of action of H-D-Lys(AC)-OH involves its interaction with enzymes and proteins. The acetyl group can influence the binding affinity and specificity of the compound towards its molecular targets. This can affect various biochemical pathways and cellular processes, including gene expression, signal transduction, and metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
Nα-Acetyl-L-ornithine: Similar structure with an acetyl group attached to the amino group of ornithine.
Nα-Acetyl-L-arginine: Contains an acetyl group attached to the amino group of arginine.
Nα-Acetyl-L-histidine: Acetylated derivative of histidine.
Uniqueness
H-D-Lys(AC)-OH is unique due to its specific acetylation pattern and its influence on the properties of lysine. This compound is particularly valuable in studying the effects of acetylation on protein function and interactions. Its distinct chemical structure allows for targeted investigations in various research fields, making it a versatile tool in scientific studies.
Properties
IUPAC Name |
(2R)-6-acetamido-2-aminohexanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2O3/c1-6(11)10-5-3-2-4-7(9)8(12)13/h7H,2-5,9H2,1H3,(H,10,11)(H,12,13)/t7-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTERQYGMUDWYAZ-SSDOTTSWSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCCCC(C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)NCCCC[C@H](C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70426374 |
Source
|
Record name | N~6~-Acetyl-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.22 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
51621-57-9 |
Source
|
Record name | N~6~-Acetyl-D-lysine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70426374 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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